5(Z),11(Z),14(Z)-Eicosatrienoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z,11Z,14Z)-icosa-5,11,14-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHHYVQTPBEDFE-URZBRJKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCC/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317197 | |
| Record name | Sciadonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7019-85-4 | |
| Record name | Sciadonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7019-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sciadonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sciadonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCIADONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y3H52QB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways and Biotechnological Production of Sciadonic Acid
Endogenous Biosynthesis in Eukaryotic Systems
The endogenous synthesis of sciadonic acid in eukaryotes is a sophisticated enzymatic process. It involves the modification of pre-existing fatty acids through a series of desaturation and elongation reactions. This biochemical cascade is crucial for the production of various polyunsaturated fatty acids (PUFAs), including sciadonic acid.
Enzymatic Desaturation and Elongation Cascade
The formation of sciadonic acid is dependent on the coordinated activity of desaturase and elongase enzymes. These enzymes work in sequence to introduce double bonds and extend the carbon chain of fatty acid precursors.
Δ5-desaturases are pivotal enzymes that introduce a double bond at the fifth carbon position from the carboxyl end of a fatty acid. nih.gov In the context of sciadonic acid synthesis, a Δ5-desaturase acts on a C20 fatty acid precursor. oup.com For instance, in the organism Anemone leveillei, two distinct Δ5-desaturases, AL10 and AL21, have been identified to be involved in the synthesis of sciadonic acid. wikipedia.org While both enzymes can produce sciadonic acid, they exhibit different substrate specificities. AL21 has a broad substrate range, acting on both saturated and unsaturated fatty acids, whereas AL10 is highly specific to the C20 unsaturated fatty acid, eicosadienoic acid (20:2, n-6). wikipedia.org The FADS1 gene encodes the Δ5-desaturase enzyme in mammals, which is responsible for synthesizing critical polyunsaturated fatty acids like arachidonic acid (AA) and eicosapentaenoic acid (EPA). ahajournals.org
Fatty acid elongases are responsible for extending the carbon chain of fatty acids. The biosynthesis of non-methylene-interrupted PUFAs like sciadonic acid is thought to require a Δ9-elongating activity. oup.com This process involves the elongation of linoleic acid (LA; 18:2 n-6) and α-linolenic acid (ALA; 18:3 n-3) to yield C20 substrates for subsequent Δ5-desaturation. oup.com Specifically, a Δ9 elongase catalyzes the conversion of linoleic acid to eicosadienoic acid (EDA; 20:2 ω-6). google.com The co-expression of a Δ9-elongase with a Δ5-desaturase has been shown to successfully produce sciadonic acid in transgenic plants. wikipedia.org In the gymnosperm Torreya grandis, two genes coding for a C18 Δ9-elongase and a C20 Δ5-desaturase have been identified as responsible for sciadonic acid biosynthesis. nih.gov
The genetic basis for sciadonic acid production lies in the presence and activity of genes encoding for specific desaturases and elongases. numberanalytics.comnih.gov The FADS gene cluster, containing FADS1 and FADS2, is crucial for PUFA metabolism and has been subject to evolutionary pressures. oup.comnih.gov The ability to synthesize long-chain PUFAs through the concerted action of fatty acyl desaturases (Fads) and elongation of very long-chain fatty acid (Elovl) proteins has evolved over time, with gene duplications and functional diversification playing significant roles. researchgate.net The genes responsible for sciadonic acid biosynthesis, particularly the C18 Δ9-elongase and C20 Δ5-desaturase, are found in various plant lineages but are notably absent in angiosperms, suggesting a specific evolutionary path for this biosynthetic capability. nih.gov
Species-Specific Biosynthetic Mechanisms
The biosynthesis of sciadonic acid displays variations across different species. In gymnosperms, particularly within the Araucariaceae family, species like Agathis robusta can synthesize arachidonic acid and eicosapentaenoic acid, which are typically absent in seed plants. ocl-journal.org This capability points to a unique metabolic pathway involving a Δ6-desaturation of linoleic and α-linolenic acids, followed by elongation and a subsequent Δ5-desaturation. ocl-journal.org In many conifers, sciadonic acid is a characteristic Δ5-unsaturated polymethylene-interrupted fatty acid. wikipedia.org The presence of sciadonic acid and its biosynthetic intermediates is considered to have phylogenetic significance among gymnosperms. nih.gov
Exogenous and Synthetic Production Methodologies
The unique structure and potential applications of sciadonic acid have spurred the development of biotechnological production methods. A primary strategy involves the use of genetically engineered organisms. For example, the biosynthetic pathway for sciadonic acid has been successfully reconstituted in the oilseed crop Camelina sativa through metabolic engineering. researchgate.net This involves introducing the necessary genes, such as those for Δ9-elongase and Δ5-desaturase, into a host organism that does not naturally produce this fatty acid. wikipedia.orgresearchgate.net
Another approach utilizes microbial systems. Oleaginous fungi, for instance, are being explored as cellular factories for producing various PUFAs, including arachidonic acid, a structurally related compound. acs.orgnih.gov The yeast Yarrowia lipolytica has also been engineered for the production of PUFAs by introducing desaturase and elongase genes. researchgate.net These biotechnological methods offer a promising and scalable alternative to extraction from natural plant sources. google.com Additionally, chemical synthesis strategies using naturally available polyunsaturated fatty acids as starting materials provide another avenue for producing sciadonic acid and its derivatives. nih.gov
| Enzyme | Gene | Function | Substrate(s) | Product(s) |
| Δ5-Desaturase | FADS1 | Introduces a double bond at the Δ5 position | Dihomo-γ-linolenic acid (DGLA), Eicosatetraenoic acid (ETA) | Arachidonic acid (AA), Eicosapentaenoic acid (EPA) |
| Δ9-Elongase | - | Elongates C18 fatty acids by two carbons | Linoleic acid (LA), α-Linolenic acid (ALA) | Eicosadienoic acid (EDA), Eicosatrienoic acid (ETrA) |
| Δ6-Desaturase | FADS2 | Introduces a double bond at the Δ6 position | Linoleic acid (LA), α-Linolenic acid (ALA) | γ-Linolenic acid (GLA), Stearidonic acid (SDA) |
Chemo-Enzymatic Approaches
Chemo-enzymatic strategies leverage the high specificity of isolated enzymes to catalyze key reaction steps in the synthesis of sciadonic acid and related Δ5-fatty acids. Research has focused on identifying and characterizing the specific desaturases involved and utilizing lipases for targeted esterification reactions.
Detailed research into the plant Anemone leveillei led to the identification of two distinct Δ5-desaturases, AL10 and AL21, capable of synthesizing sciadonic acid. wikipedia.org These enzymes, however, exhibit different substrate preferences. The desaturase AL21 shows broad substrate specificity, acting on both saturated fatty acids (16:0 and 18:0) and unsaturated C20 fatty acids (20:2, ω-6). wikipedia.org In contrast, the AL10 desaturase is highly specific, binding exclusively to the C20 unsaturated fatty acid eicosadienoic acid (20:2, n-6), which is the direct precursor to sciadonic acid. wikipedia.org
Another chemo-enzymatic method involves lipase-catalyzed esterification. One such approach uses Lipozyme RM IM, an immobilized lipase (B570770), to catalyze the esterification of pine nut oil, which is a natural source of Δ5-fatty acids. wikipedia.org This demonstrates the potential of using enzymes to incorporate or enrich sciadonic acid in lipid structures.
| Enzyme | Source Organism | Reaction Type | Substrate(s) | Product/Significance | Reference |
|---|---|---|---|---|---|
| AL10 (Δ5-desaturase) | Anemone leveillei | Desaturation | Eicosadienoic acid (20:2, n-6) | Specific synthesis of sciadonic acid | wikipedia.org |
| AL21 (Δ5-desaturase) | Anemone leveillei | Desaturation | Saturated (16:0, 18:0) and unsaturated (20:2, ω-6) fatty acids | Broad-specificity synthesis of Δ5-fatty acids including sciadonic acid | wikipedia.org |
| Lipozyme RM IM | Rhizomucor miehei (immobilized) | Esterification | Pine nut oil fatty acids | Catalyzes esterification for Δ5-fatty acid enrichment | wikipedia.org |
Metabolic Dynamics and Cellular Processing of Sciadonic Acid
Integration into Cellular Membrane Phospholipid Pools
Once introduced into a cellular environment, sciadonic acid is actively incorporated into the phospholipid fraction of cell membranes. This process is crucial as the fatty acid composition of membrane phospholipids (B1166683) dictates membrane fluidity, and the specific location of fatty acids like sciadonic acid can influence cellular signaling pathways.
Acylation Specificity and Distribution within Phospholipid Classes
Research has demonstrated that sciadonic acid exhibits a distinct pattern of incorporation into various phospholipid classes. In studies using HepG2 cells supplemented with sciadonic acid, a notable preference for its acylation into phosphatidylinositol (PtdIns) was observed. nih.gov The proportion of sciadonic acid was found to be highest in phosphatidylinositol (27.4%), followed by phosphatidylethanolamine (B1630911) (PtdEtn) (23.2%), phosphatidylserine (B164497) (PtdSer) (20.1%), and phosphatidylcholine (PtdCho) (17.3%). nih.gov This distribution pattern is remarkably similar to that of arachidonic acid, which also shows a higher proportion in PtdIns compared to other phospholipids in supplemented cells. nih.gov
The significant incorporation of sciadonic acid into PtdIns leads to the formation of new phospholipid molecular species. A prominent example is the enrichment of 1-stearoyl-2-sciadonoyl-PtdIns, which constituted 38% of the PtdIns molecular species in one study. nih.gov This indicates that the metabolic machinery responsible for phospholipid biosynthesis recognizes and utilizes sciadonic acid in a manner analogous to arachidonic acid. nih.gov
| Phospholipid Class | Percentage of Sciadonic Acid (%) |
|---|---|
| Phosphatidylinositol (PtdIns) | 27.4 |
| Phosphatidylethanolamine (PtdEtn) | 23.2 |
| Phosphatidylserine (PtdSer) | 20.1 |
| Phosphatidylcholine (PtdCho) | 17.3 |
Competitive Incorporation with Arachidonic Acid
Sciadonic acid is effectively integrated into cellular membranes where it can directly compete with and substitute for arachidonic acid within phospholipid pools. nih.gov The extensive accumulation of sciadonic acid, particularly in the PtdIns fraction, results in a corresponding reduction in the levels of pre-existing arachidonic acid-containing molecular species. nih.gov This competitive dynamic suggests that sciadonic acid can modulate the availability of arachidonic acid for various cellular processes. Given that arachidonic acid is a key precursor to pro-inflammatory eicosanoids, its displacement by sciadonic acid may have significant physiological implications. nih.govnih.gov The kinetics of sciadonic acid incorporation into PtdEtn, PtdSer, and PtdIns are similar to those of arachidonic acid, further highlighting the competitive nature of their uptake and esterification into cell membranes. nih.gov
Intermediary Catabolism and Biotransformation Pathways
Following its incorporation into cells, sciadonic acid can undergo several metabolic transformations, including chain shortening through beta-oxidation and subsequent elongation to form other essential fatty acids. It is important to note, however, that sciadonic acid is not converted into arachidonic acid in higher animals. nih.gov
Peroxisomal Beta-Oxidation and Chain Shortening
Sciadonic acid, a 20-carbon fatty acid, can be catabolized through a process of chain shortening. This occurs via peroxisomal beta-oxidation, a metabolic pathway that breaks down very long-chain and other complex fatty acids. wikipedia.org In this process, the fatty acid chain is sequentially shortened by two-carbon units. Evidence for this pathway comes from studies showing that supplementation of mammalian cells with sciadonic acid leads to the synthesis of an uncommon 16-carbon fatty acid, 16:2n-6 (Δ7,10). nih.gov This transformation from a C20 to a C16 fatty acid is indicative of two cycles of beta-oxidation. Peroxisomal oxidation is distinct from mitochondrial beta-oxidation and is essential for the initial breakdown of fatty acids that are too long to be handled by mitochondria. wikipedia.org
Microsomal Elongation to Essential Fatty Acids
The 16-carbon fatty acid (16:2n-6) produced from the partial oxidation of sciadonic acid serves as a substrate for further metabolic processing. nih.gov This intermediate is subsequently elongated in the endoplasmic reticulum (microsomes) to produce linoleic acid (18:2n-6 or Δ9,12), an essential omega-6 fatty acid. nih.govnih.gov The microsomal fatty acid elongation system involves a four-step enzymatic process that adds two-carbon units to a fatty acyl-CoA precursor, utilizing malonyl-CoA as the carbon donor and NADPH as a reductant. nih.govnih.gov This biotransformation pathway highlights a unique metabolic fate for sciadonic acid, where it can be converted into a canonical essential fatty acid, thereby integrating its metabolism with mainstream fatty acid pathways. nih.gov
| Initial Substrate | Metabolic Process | Intermediate/Product | Cellular Location |
|---|---|---|---|
| Sciadonic Acid (20:3n-6) | Peroxisomal Beta-Oxidation (Chain Shortening) | 16:2n-6 | Peroxisome |
| 16:2n-6 | Microsomal Elongation | Linoleic Acid (18:2n-6) | Endoplasmic Reticulum (Microsomes) |
Intracellular Transport and Compartmentalization
The movement of sciadonic acid from the extracellular space to its sites of metabolism and incorporation within the cell is a complex process. As a long-chain fatty acid, its poor solubility in the aqueous environment of the cytoplasm necessitates a facilitated transport system. nih.gov This transport is primarily mediated by a class of cytosolic proteins known as fatty acid-binding proteins (FABPs). nih.govucla.edu
Upon crossing the plasma membrane, sciadonic acid is thought to bind to FABPs, which increase its solubility and facilitate its trafficking through the cytoplasm. nih.gov These carrier proteins shuttle the fatty acid to various intracellular compartments, such as the endoplasmic reticulum for esterification into phospholipids and elongation, and peroxisomes for beta-oxidation. ucla.edu This targeted transport ensures that sciadonic acid is efficiently delivered to the appropriate metabolic machinery while preventing the potentially disruptive effects of high concentrations of free fatty acids within the cell. The specific FABP isoforms involved in sciadonic acid transport have not been explicitly identified but are likely the same ones that transport other long-chain fatty acids like oleic and arachidonic acid.
Molecular Mechanisms and Signaling Cascades Mediated by Sciadonic Acid
Modulation of Eicosanoid Biosynthesis and Activity
Sciadonic acid's primary mechanism of action involves its integration into cellular phospholipid membranes, where it competes with arachidonic acid (ARA). nih.gov This competition is critical because ARA is the primary precursor for eicosanoids, a large family of signaling molecules involved in inflammation. nih.govsemanticscholar.org By displacing ARA from these membrane stores, sciadonic acid effectively reduces the substrate pool available for the synthesis of potent pro-inflammatory eicosanoids. nih.govnih.gov
Research has demonstrated that sciadonic acid's incorporation into cellular phospholipids (B1166683) leads to a quantifiable decrease in the levels of arachidonic acid and its downstream inflammatory products. nih.gov In keratinocytes, the release of sciadonic acid from the cell membrane phospholipid pool has been shown to reduce the levels of both pro-inflammatory arachidonic acid and the corresponding downstream mediator, prostaglandin (B15479496) E2. wikipedia.org This reduction is a direct consequence of substrate competition, where sciadonic acid occupies the enzymatic machinery that would otherwise process ARA.
The "arachidonate cascade" involves three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and epoxygenase. poliklinika-harni.hrnih.gov The COX and LOX pathways are responsible for converting ARA into pro-inflammatory prostaglandins (B1171923), thromboxanes, and leukotrienes. nih.govyoutube.compatsnap.com Sciadonic acid's structure is critically different from arachidonic acid; it lacks the Δ-8 double bond that is essential for the canonical enzymatic activity of COX and LOX enzymes to produce fully formed, pro-inflammatory eicosanoids. nih.govnih.gov
By acting as a competitive substrate for these enzymes, sciadonic acid can inhibit the production of ARA-derived mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) function by directly inhibiting COX enzymes to reduce prostaglandin synthesis. nih.govyoutube.com Sciadonic acid achieves a similar outcome not by enzymatic inhibition, but by reducing the availability of the necessary precursor, ARA. nih.gov
| Pathway | Key Enzymes | Arachidonic Acid-Derived Products | Effect of Sciadonic Acid |
|---|---|---|---|
| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (e.g., PGE2), Thromboxanes | Competitive displacement of ARA, leading to reduced synthesis of prostaglandins and thromboxanes. |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Lipoxins, HETEs | Competitive displacement of ARA, leading to reduced synthesis of leukotrienes. |
Regulation of Cellular Signaling Pathways
Beyond its direct influence on eicosanoid metabolism, sciadonic acid also modulates intracellular signaling pathways that are central to the inflammatory response. Evidence from studies on murine macrophages indicates that sciadonic acid regulates the activation of Nuclear Factor-Kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. wikipedia.org
Nuclear Factor-Kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. semanticscholar.org Upon cellular stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. semanticscholar.orgnih.gov
Studies on structurally similar fatty acids suggest a mechanism whereby these lipids can interfere with this process. For instance, some fatty acids have been shown to inhibit the degradation of IκBα, thereby stabilizing the IκBα/NF-κB complex and preventing NF-κB's nuclear translocation. nih.govresearchgate.net By regulating this pathway, sciadonic acid can effectively suppress the amplification of the inflammatory cascade at the genetic level. wikipedia.org
The Mitogen-Activated Protein Kinase (MAPK) family, which includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), represents another crucial set of signaling pathways involved in inflammation and cellular stress responses. researchgate.net The activation of these kinases through phosphorylation leads to a cascade of downstream events that culminate in the production of inflammatory mediators.
Analogous anti-inflammatory fatty acids have been shown to inhibit the phosphorylation of ERK, p38, and JNK in macrophages stimulated with inflammatory agents. researchgate.net This inhibition prevents the activation of the MAPK signaling cascades. Sciadonic acid is also known to regulate MAPK pathways, suggesting it can dampen the inflammatory response by modulating the phosphorylation state and activity of these key signaling proteins. wikipedia.org
| Signaling Pathway | Key Components | Function in Inflammation | Reported Effect of Sciadonic Acid/Analogues |
|---|---|---|---|
| NF-κB Pathway | NF-κB, IκBα, IKK | Transcription of pro-inflammatory genes (cytokines, chemokines). | Inhibition of NF-κB translocation and activation. wikipedia.org |
| MAPK Pathway | ERK, p38, JNK | Signal transduction leading to inflammatory mediator production. | Modulation of ERK, p38, and JNK phosphorylation. wikipedia.org |
Activation of PI3K/AKT/GLUT-2 Signaling Cascade
Sciadonic acid has been identified as a significant modulator of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Glucose Transporter 2 (GLUT-2) signaling cascade, a critical pathway in regulating glucose metabolism. wikipedia.orgnih.govnih.gov Research conducted on type 2 diabetic mice demonstrates that sciadonic acid can activate this pathway, thereby enhancing insulin (B600854) sensitivity and helping to maintain glucose homeostasis. wikipedia.orgnih.gov
The mechanism involves the phosphorylation of key proteins in the cascade. In diabetic models, the expression levels of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), as well as the protein levels of GLUT-2, are significantly decreased. wikipedia.org Treatment with sciadonic acid has been shown to reverse this effect by increasing the expression of these activated proteins. wikipedia.orgnih.gov Specifically, sciadonic acid administration leads to a significant increase in the p-PI3K/PI3K ratio. This activation of PI3K subsequently leads to the phosphorylation and activation of AKT. wikipedia.orgnih.gov The activated AKT then promotes the translocation and expression of GLUT-2, a principal glucose transporter in hepatocytes, which facilitates glucose uptake and utilization, thereby contributing to the regulation of blood glucose levels. wikipedia.org
Experimental data indicates that sciadonic acid can effectively activate the PI3K/AKT/GLUT2 protein pathway, which in turn regulates the expression of genes involved in glucose metabolism and improves insulin resistance. nih.gov
Table 1: Effect of Sciadonic Acid on Key Proteins in the PI3K/AKT/GLUT-2 Pathway Data derived from studies on T2DM mouse models. The table illustrates the relative protein expression changes following treatment.
| Protein | Change in Diabetic Model (vs. Control) | Effect of Sciadonic Acid Treatment |
| p-PI3K/PI3K | ↓ Decreased | ↑ Increased |
| p-AKT/AKT | ↓ Decreased | ↑ Increased |
| GLUT-2 | ↓ Decreased | ↑ Increased |
Suppression of Stearoyl-CoA Desaturase 1 Expression and Activity
Sciadonic acid directly influences lipid metabolism by targeting Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). nih.gov SCD1 is a central regulator of lipid metabolism, and its inhibition can lead to significant changes in cellular fatty acid composition and a reduction in triglyceride accumulation. nih.govgenome.jp
Research has demonstrated that sciadonic acid exerts a hypotriglyceridemic effect by inhibiting both the expression and the enzymatic activity of SCD1. nih.gov In studies using cultured rat hepatocytes, incubation with sciadonic acid led to a modified cellular fatty acid profile. Specifically, the proportions of major MUFAs such as oleic acid (18:1n-9), palmitoleic acid (16:1n-7), and cis-vaccenic acid (18:1n-7) were all decreased. This reduction in MUFA synthesis correlated with a decrease in the amount of cellular triacylglycerols. nih.gov
The inhibitory effect of sciadonic acid on SCD1 is multifaceted. It has been shown to mediate the inhibition of SCD1 gene expression, reducing the synthesis of the enzyme. Furthermore, sciadonic acid directly inhibits the catalytic activity of the SCD1 enzyme, as measured in liver microsomes. nih.gov This dual-action suppression makes sciadonic acid a potent modulator of SCD1-mediated pathways.
Table 2: Impact of Sciadonic Acid on Hepatocyte Fatty Acid Profile and SCD1 Activity Summary of findings from in vitro studies on cultured hepatocytes.
| Parameter | Observation with Sciadonic Acid |
| SCD1 Expression | ↓ Decreased |
| SCD1 Activity | ↓ Strongly Inhibited |
| Monounsaturated Fatty Acids (18:1n-9, 16:1n-7) | ↓ Decreased |
| Triacylglycerol (Triglyceride) Levels | ↓ Reduced |
Down-Regulation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression
Sciadonic acid is a component of natural extracts that have demonstrated anti-inflammatory properties through the modulation of key inflammatory enzymes. While direct studies on isolated sciadonic acid are limited in this specific context, research on extracts from Pinus koraiensis (Korean pine)—a primary natural source of sciadonic acid—provides strong evidence of its role in these pathways. mdpi.com Extracts from Pinus koraiensis cone bark have been shown to exert anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com
The iNOS and COX-2 enzymes are critical mediators of the inflammatory response. Under inflammatory conditions, such as stimulation by lipopolysaccharide (LPS), their expression is significantly upregulated, leading to the overproduction of nitric oxide (NO) and prostaglandins (like PGE₂), respectively. mdpi.comwikipedia.orgmdpi.com The inhibition of iNOS and COX-2 protein expression by P. koraiensis extracts leads to a reduction in the production of these pro-inflammatory mediators. mdpi.com Given that sciadonic acid is a significant constituent of Korean pine, it is suggested to be a key contributor to this observed anti-inflammatory activity.
Interactions with Lipid-Activated Receptors and Enzymes
Activation of Diacylglycerol-Protein Kinase C Signaling
While direct experimental evidence detailing the specific interaction of sciadonic acid with the Diacylglycerol (DAG)-Protein Kinase C (PKC) signaling pathway is not extensively documented, its mechanism of action can be inferred from its molecular structure and the known behavior of its chemical class. Sciadonic acid is a cis-unsaturated fatty acid, and this class of molecules is known to act as a crucial co-messenger in the activation of PKC. nih.govresearchgate.net
The activation of PKC, a family of enzymes critical for various cellular signaling pathways, is primarily initiated by the second messenger DAG. nih.gov However, research has firmly established that cis-unsaturated fatty acids, such as arachidonic acid, can synergistically enhance the activation of PKC in the presence of DAG. nih.govresearchgate.netresearchgate.net These fatty acids are believed to modulate the properties of the cell membrane, increasing the availability of DAG to bind with and subsequently activate the PKC enzyme. researchgate.net This synergistic action allows for the full activation of PKC even at basal intracellular calcium levels. nih.gov
As a cis-unsaturated fatty acid, sciadonic acid is expected to participate in this signaling cascade. It is plausible that it functions in synergy with DAG to potentiate the activation of PKC, thereby influencing the wide array of cellular processes regulated by this enzyme.
Modulation of Monoacylglycerol Signaling via Cannabinoid Receptors
The endocannabinoid system is a crucial lipid signaling network where monoacylglycerols, particularly 2-arachidonoylglycerol (B1664049) (2-AG), act as primary endogenous ligands for cannabinoid receptors (CB1 and CB2). The signaling of 2-AG is terminated by its hydrolysis, primarily by the enzyme monoacylglycerol lipase (B570770) (MAGL), which breaks it down into arachidonic acid and glycerol. researchgate.net This pathway is central to numerous physiological processes.
Currently, there is no scientific literature that has established a direct interaction or modulation of this monoacylglycerol signaling pathway by sciadonic acid. The endogenous ligands for cannabinoid receptors are derivatives of arachidonic acid. nih.govnih.gov Research has not yet explored whether sciadonic acid can bind to cannabinoid receptors, act as a substrate for the enzymes involved in 2-AG synthesis or degradation (like MAGL), or otherwise influence this signaling cascade. Therefore, the role of sciadonic acid in modulating monoacylglycerol signaling via cannabinoid receptors remains an uninvestigated area.
Pharmacological and Physiological Effects of Sciadonic Acid in Biological Systems
Anti-Inflammatory and Immunomodulatory Actions
Sciadonic acid demonstrates significant anti-inflammatory and immunomodulatory properties. It functions by intervening in inflammatory pathways and modulating the activity of immune cells. As an analog of arachidonic acid, sciadonic acid can displace it from phospholipid pools, which in turn modulates the production of downstream pro-inflammatory lipid mediators. nih.gov
Studies have shown that sciadonic acid can effectively reduce the levels of key systemic inflammatory markers. In experimental models of type 2 diabetes, administration of sciadonic acid led to a notable decrease in the serum levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.org This suggests an ability to mitigate the chronic low-grade inflammation often associated with metabolic disorders. nih.govfrontiersin.org The reduction of these markers is a critical indicator of its anti-inflammatory potential. frontiersin.org
Table 1: Effect of Sciadonic Acid (SA) on Serum Inflammatory Markers in Type 2 Diabetes Mellitus (T2DM) Mice
| Group | Treatment | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |
| Control | Standard Diet | Lower Levels | Lower Levels |
| T2DM Model | High-Fat Diet (HFD) | Significantly Increased | Significantly Increased |
| SA Treatment | HFD + Sciadonic Acid | Significantly Reduced vs. T2DM Model | Reduced vs. T2DM Model |
Source: Data adapted from studies on T2DM mice. frontiersin.org
Furthermore, sciadonic acid contributes to the maintenance of intestinal homeostasis, a crucial factor for a properly functioning immune system. researchgate.netnih.gov It has been shown to restore intestinal morphology and improve the integrity of intestinal villi. nih.gov An important aspect of this is its ability to modulate the gut microbiota, increasing the population of beneficial bacteria while decreasing pathogenic bacteria, which is essential for protecting immune homeostasis. researchgate.netnih.gov
The immunomodulatory effects of sciadonic acid are closely linked to its influence on cytokine production. In models of immunosuppression, sciadonic acid was found to activate the nuclear factor κB (NF-κB) signaling pathway, which in turn stimulated the production of cytokines. researchgate.netnih.gov This action helps to counteract the immunosuppressed state and enhance immune responses. researchgate.net Conversely, in inflammatory conditions such as type 2 diabetes, sciadonic acid has been shown to decrease the production of pro-inflammatory cytokines, including IL-6 and TNF-α. nih.govfrontiersin.org This dual ability to either stimulate or suppress cytokine production depending on the physiological context underscores its role as a modulator of the immune system.
Regulation of Metabolic Homeostasis
Sciadonic acid also exerts significant effects on metabolic pathways, particularly those involved in lipid metabolism. Its ability to modulate these pathways points to a potential role in managing metabolic disorders. nih.gov
A prominent effect of sciadonic acid is its ability to lower elevated triglyceride levels. Studies in animal models have consistently demonstrated that dietary supplementation with sciadonic acid leads to a significant reduction in both serum and liver triacylglycerol (triglyceride) concentrations. tandfonline.comresearchgate.net In one study, its presence induced a 50% decrease in triglycerides in blood plasma. researchgate.net
This triglyceride-lowering effect is largely attributed to the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the liver that synthesizes mono-unsaturated fatty acids. researchgate.netresearchgate.net By inhibiting SCD1 expression and activity, sciadonic acid reduces the synthesis of certain fatty acids, which consequently leads to a reduced secretion of very-low-density lipoprotein (VLDL) triglycerides from the liver into the bloodstream. researchgate.net This mechanism suggests a promising potential for addressing conditions characterized by hypertriglyceridemia. researchgate.netresearchgate.net
Table 2: Effect of Sciadonic Acid (SA) on Lipid Metabolism in Animal Models
| Parameter | Animal Model | Observation | Mechanism |
| Plasma Triglycerides | Rats | 50% decrease | Reduced VLDL secretion from the liver. researchgate.net |
| Serum Triacylglycerol | Rats | Significantly lower | Decreased activity of fatty acid synthesis enzymes. tandfonline.com |
| Liver Triacylglycerol | Rats | Significantly lower | Inhibition of Stearoyl-CoA Desaturase 1 (SCD1). tandfonline.comresearchgate.net |
| Hyperlipidemia | T2DM Mice | Alleviated | Modulation of glucolipid metabolism. nih.gov |
Source: Data compiled from multiple research studies. nih.govtandfonline.comresearchgate.net
Lipid Metabolism Modulation
Influence on Hepatic Lipid Synthesis and Secretion
Sciadonic acid (SA) demonstrates a significant influence on lipid metabolism, particularly within the liver, by affecting the synthesis and secretion of lipids. Research indicates that SA can modulate key pathways involved in lipid homeostasis, leading to a reduction in circulating lipid levels.
In studies involving animal models, the administration of sciadonic acid has been shown to decrease plasma triglyceride concentrations. researchgate.net This effect is largely attributed to a reduction in the secretion of very-low-density lipoprotein (VLDL) triglycerides from the liver. researchgate.net The underlying mechanism for this appears to be the inhibition of stearoyl-CoA desaturase 1 (SCD1), a critical enzyme in the synthesis of monounsaturated fatty acids. researchgate.net By inhibiting SCD1 expression and activity, sciadonic acid reduces the liver's capacity to produce these fatty acids, which are essential components of triglycerides. researchgate.net
Furthermore, research in mice fed a high-fat diet revealed that sciadonic acid supplementation leads to a significant reduction in total cholesterol (TC), triacylglycerols (TG), and low-density lipoprotein cholesterol (LDL-C) levels, while concurrently increasing high-density lipoprotein cholesterol (HDL-C) levels. researchgate.net These changes are associated with the activation of the PPARα/SREBP-1C/FAS signaling pathway, which plays a crucial role in regulating lipid synthesis. researchgate.net The reduction in these lipid parameters contributes to an amelioration of pathological damage to the liver often caused by high-fat diets. researchgate.net
Studies on type 2 diabetic mice have also shown that sciadonic acid can alleviate hyperlipidemia by reducing TC, TG, and LDL-C levels and increasing HDL-C. nih.gov This intervention helps to reduce fat accumulation in liver tissues. nih.gov The structural integrity of hepatocytes, which is often compromised in diabetic models with disordered cell arrangement and fat vesicle accumulation, was observed to be improved with sciadonic acid treatment. nih.gov
Glucose Metabolism and Anti-Diabetic Potential
Sciadonic acid has emerged as a compound with significant potential in managing glucose metabolism and exhibiting anti-diabetic effects. Its actions are multifaceted, addressing insulin (B600854) resistance, oxidative stress, and glycogen (B147801) synthesis.
Improvement of Insulin Resistance
Sciadonic acid has been shown to effectively improve insulin resistance, a key factor in the pathogenesis of type 2 diabetes mellitus (T2DM). In animal models of T2DM, administration of sciadonic acid led to a significant decrease in fasting blood glucose and fasting insulin levels. researchgate.netresearchgate.net This improvement in insulin sensitivity is further evidenced by a reduction in the homeostatic model assessment for insulin resistance (HOMA-IR) index. researchgate.net
The molecular mechanisms underlying these effects involve the activation of the PI3K/AKT signaling pathway. nih.govnih.gov This pathway is crucial for insulin-mediated glucose uptake and metabolism. By activating this pathway, sciadonic acid promotes the expression of glucose metabolism-related genes, such as GLUT-2, thereby enhancing glucose uptake and utilization by tissues like the liver. nih.govnih.gov This ultimately contributes to maintaining glucose homeostasis and alleviating the state of insulin resistance. nih.gov
Amelioration of Oxidative Stress
Oxidative stress is a well-established contributor to the complications of diabetes. Sciadonic acid has demonstrated potent antioxidant properties that help mitigate this cellular stress. In studies on T2DM mice, sciadonic acid treatment significantly increased the activity of key antioxidant enzymes, namely superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). researchgate.netfrontiersin.org
Enhancement of Glycogen Synthesis
Sciadonic acid plays a role in promoting the storage of glucose in the form of glycogen, particularly in the liver. This action is crucial for maintaining blood glucose balance. nih.gov In diabetic mouse models, sciadonic acid administration was found to enhance hepatic glycogen synthesis. nih.govresearchgate.net
Gastrointestinal Health and Microbiome Interactions
Recent research has begun to shed light on the positive impact of sciadonic acid on gastrointestinal health, with a particular focus on its ability to enhance the intestinal barrier and interact with the gut microbiome.
Improvement of Intestinal Barrier Function
The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Sciadonic acid has been shown to improve intestinal barrier function, which can be compromised in conditions like colitis. researchgate.net Studies using an oil rich in sciadonic acid demonstrated a notable enhancement of the intestinal barrier in obese mice. researchgate.net This improvement is associated with a reduction in inflammatory responses within the gut. researchgate.net
Furthermore, sciadonic acid has been observed to influence the composition of the gut microbiota. researchgate.net It promotes the relative abundance of beneficial bacteria such as Lactobacillus and Bifidobacterium, while decreasing potentially harmful bacteria. researchgate.net This modulation of the gut flora is correlated with an increase in the production of short-chain fatty acids (SCFAs), which are known to be vital for maintaining intestinal homeostasis and strengthening the intestinal barrier. researchgate.netexplorationpub.com The interplay between sciadonic acid, the gut microbiota, and SCFA production collectively contributes to a healthier and more robust intestinal barrier.
Modulation of Gut Microbiota Composition and Diversity
Sciadonic acid (SA) has been shown to alter the composition and diversity of the intestinal flora. nih.govrsc.org In studies involving mice fed a high-fat diet (HFD), treatment with sciadonic acid led to significant changes in the gut microbiota. nih.govrsc.org Specifically, SA administration has been observed to promote the relative abundance of beneficial bacteria, such as Lactobacillus and Bifidobacterium. nih.govsciopen.com At the same time, it has been found to decrease the relative abundance of bacteria that are considered potentially harmful, including Faecalibaculum, norank_f_Desulfovibrionaceae, and Romboutsia. nih.govresearchgate.net
Further research has indicated that sciadonic acid can reduce the Firmicutes/Bacteroidetes (F/B) ratio, a key indicator of gut microbiota balance. nih.govfrontiersin.org An elevated F/B ratio is often associated with obesity and metabolic disorders. The supplementation of SA has been shown to encourage the proliferation of norank_f__Muribaculaceae, Allobaculum, Akkermansia, and Eubacterium_siraeum_group. nih.gov Studies on the effects of Torreya grandis seed oil, which is rich in sciadonic acid, also demonstrated a significant increase in the abundance of beneficial bacteria and producers of short-chain fatty acids, such as Lactobacillus, Bifidobacterium, Faecalibaculum, and Allobaculum. sciopen.com
The modulation of the gut microbiota by sciadonic acid is considered a key mechanism through which it exerts its positive metabolic effects. sciopen.com A Spearman's correlation analysis has indicated a significant association between the changes in gut microbiota composition following SA treatment and various biochemical indicators. nih.govresearchgate.net
| Bacterial Genus/Group | Effect of Sciadonic Acid Administration | Reference |
|---|---|---|
| Lactobacillus | Increased abundance | nih.govsciopen.com |
| Bifidobacterium | Increased abundance | nih.govsciopen.com |
| Faecalibaculum | Decreased abundance | nih.gov |
| norank_f_Desulfovibrionaceae | Decreased abundance | nih.gov |
| Romboutsia | Decreased abundance | nih.gov |
| Firmicutes/Bacteroidetes Ratio | Reduced | nih.govfrontiersin.org |
| norank_f__Muribaculaceae | Increased proliferation | nih.gov |
| Allobaculum | Increased proliferation | sciopen.comnih.gov |
| Akkermansia | Increased proliferation | nih.gov |
| Eubacterium_siraeum_group | Increased proliferation | nih.gov |
Enhancement of Short-Chain Fatty Acid Production
Studies have demonstrated that intervention with sciadonic acid leads to increased levels of major SCFAs, namely acetic acid, propionic acid, and butyric acid. nih.gov This enhancement of SCFA production is closely linked to the modulatory effects of sciadonic acid on the gut microbiota, as it promotes the growth of SCFA-producing bacteria. sciopen.com
The increased production of these beneficial metabolites is believed to contribute to the health benefits associated with sciadonic acid. nih.gov For instance, SCFAs are known to play a role in regulating energy metabolism, immune function, and inflammation. nih.govmdpi.com A correlation analysis has shown a significant relationship between the gut microbiota altered by sciadonic acid and the levels of SCFAs, suggesting a direct link between the microbial shifts and enhanced SCFA synthesis. researchgate.net
Bone Metabolism Regulation
Modulation of OPG/RANKL/RANK Signaling Pathway
Sciadonic acid has been found to play a role in regulating bone metabolism by modulating the Osteoprotegerin (OPG)/Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/Receptor Activator of Nuclear Factor-κB (RANK) signaling pathway. nih.govresearchgate.net This pathway is critical for controlling bone remodeling by balancing the activities of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Research indicates that sciadonic acid can modulate this signaling pathway, which in turn helps to balance bone resorption and formation. nih.govresearchgate.net The mechanism appears to be linked to its ability to modify the lipid metabolic state and reduce inflammation. nih.govresearchgate.net By influencing the OPG/RANKL/RANK system, sciadonic acid can contribute to the maintenance of bone homeostasis.
Impact on Bone Resorption and Formation Balance
As a consequence of its influence on the OPG/RANKL/RANK signaling pathway, sciadonic acid has a direct impact on the balance between bone resorption and formation. nih.govresearchgate.net Studies have shown that by modulating this key regulatory system, sciadonic acid can help to re-establish a healthy equilibrium between the activity of osteoclasts and osteoblasts. nih.govresearchgate.net
This balancing act is crucial for maintaining skeletal integrity. An imbalance in this process, often tipped towards excessive resorption, can lead to bone loss and related disorders. The ability of sciadonic acid to promote a more balanced state of bone turnover suggests its potential as a supportive agent for bone health. nih.govresearchgate.net
Enhancement of Bone Strength and Mineral Density
Investigations into the effects of sciadonic acid have demonstrated its capacity to enhance both bone strength and bone mineral density (BMD). nih.govresearchgate.net In animal models, the administration of sciadonic acid has been associated with improvements in these key indicators of skeletal health. nih.govresearchgate.net
Improvement of Bone Microarchitecture
Beyond its effects on bone density and strength, sciadonic acid has also been shown to improve the microarchitecture of bone. nih.govresearchgate.net Research has revealed that this compound can inhibit the formation of fat vacuoles within the bone and counteract the reduction in the number and continuity of bone trabeculae, which are the small, strut-like structures that make up the spongy interior of bones. nih.govresearchgate.net
| Parameter | Effect of Sciadonic Acid | Reference |
|---|---|---|
| OPG/RANKL/RANK Signaling | Modulates the pathway | nih.govresearchgate.net |
| Bone Resorption and Formation | Balances the process | nih.govresearchgate.net |
| Bone Strength | Enhances | nih.govresearchgate.net |
| Bone Mineral Density (BMD) | Enhances | nih.govresearchgate.net |
| Bone Microarchitecture | Improves trabecular structure and collagen arrangement | nih.govresearchgate.net |
Dermal and Epithelial Barrier Function
Sciadonic acid has demonstrated notable effects on the skin, particularly in enhancing its barrier capabilities and promoting healing processes. Its primary mechanism is believed to stem from its anti-inflammatory properties, where it displaces arachidonic acid from phospholipid pools, thereby modulating the production of downstream pro-inflammatory lipid mediators. nih.govnih.gov
Acceleration of Irritant-Induced Healing
Research has shown that topical application of oil containing sciadonic acid can accelerate the healing of skin subjected to chemical irritants. In a clinical study involving skin barrier damage induced by 2% sodium lauryl sulfate (B86663) (SLS), treatment with an oil containing 24% sciadonic acid led to a more rapid recovery compared to untreated sites. nih.govnih.gov This was evidenced by a visible reduction in redness on days 3 and 7 post-irritation. nih.govnih.gov The accelerated healing is attributed to the anti-inflammatory potential of sciadonic acid, which helps to mitigate the inflammatory response triggered by the irritant. nih.gov
Improvement of Skin Barrier Repair
The integrity of the skin barrier is crucial for maintaining moisture and protecting against external insults. A key indicator of barrier function is transepidermal water loss (TEWL), where higher values signify a compromised barrier. nih.gov In a study on SLS-induced skin damage, the application of sciadonic acid-containing oil resulted in a statistically significant improvement in skin barrier repair. nih.govablesci.com
Table 1: Effect of Sciadonic Acid-Containing Oil on Transepidermal Water Loss (TEWL) After Chemical-Induced Skin Barrier Damage This table presents the percentage reduction in TEWL for skin treated with Sciadonic Acid-containing oil compared to untreated damaged skin at various time points after initial damage.
| Time Point (Post-Damage) | Greater Reduction in TEWL (Treated vs. Untreated) | Reference |
|---|---|---|
| Day 3 | 125% | nih.govnih.gov |
| Day 7 | 74% | nih.govnih.gov |
| Day 28 | 69% | nih.govnih.gov |
Promotion of Dermal Collagen Synthesis
Beyond barrier repair, sciadonic acid has been implicated in improving the structural integrity of the skin by promoting the synthesis of dermal collagen. An in vitro study using human tissue fragments from elective blepharoplasty surgery demonstrated that a 3% concentration of Delta-5 oil, rich in sciadonic acid, significantly increased the production of Collagen Type 1 after 72 hours of incubation. nih.gov This suggests a potential role for sciadonic acid in enhancing skin structure, elasticity, and firmness. nih.govnih.gov While other fatty acids are known to influence collagen production, with some like prostaglandin (B15479496) E2 (derived from arachidonic acid) being inhibitory, the action of sciadonic acid appears to be stimulatory. researchgate.netnih.gov
Table 2: Sciadonic Acid's Effect on Collagen Type 1 Synthesis in vitro
| Comparison Group | Increase in Collagen Type 1 Synthesis | Reference |
|---|---|---|
| vs. Active Placebo | 28% | nih.gov |
| vs. Control/Basal Condition | 49% | nih.gov |
Role in Pathological Conditions: Cancer Research
Emerging research has identified the presence of sciadonic acid in certain pathological conditions, specifically in the context of cancer. These findings open new avenues for understanding the metabolic alterations that occur within tumor microenvironments.
Presence in Malignant Tissues
A pivotal pilot study analyzing fatty acid profiles in surgically removed human breast tissue made a significant discovery. Sciadonic acid was detected in three out of nine hormone-positive breast cancer tumor samples. nih.govnih.gov Crucially, its levels were below the limit of detection in the adjacent healthy tissue from the same patients. nih.govnih.gov This is the first in vivo demonstration of sciadonic acid in cancerous tissue. nih.gov This contrasts with other fatty acids like arachidonic acid, which has been found at reduced levels in malignant prostate tissue, possibly due to its increased conversion into signaling molecules. psu.edunih.govnih.gov
Table 3: Detection of Sciadonic Acid in Human Breast Tissue Samples
| Tissue Type | Detection Status | Reference |
|---|---|---|
| Hormone Positive Breast Cancer Tissue (3 of 9 samples) | Detected | nih.govnih.gov |
| Adjacent Normal (Healthy) Breast Tissue | Below Detection Limits | nih.govnih.gov |
Implications for Aberrant Cellular Signaling and Pro-Inflammatory Environment in Neoplasia
The presence of sciadonic acid in malignant tissue points to altered metabolic pathways within cancer cells. In several cancer cell lines, including hormone-positive breast cancer cells, the enzyme Δ6 desaturase (encoded by the FADS2 gene) is not functional. nih.gov This enzyme is necessary for the typical synthesis of arachidonic acid. Its absence unmasks an alternative pathway where linoleic acid is elongated and then desaturated by the FADS1 enzyme, resulting in the formation of sciadonic acid instead of arachidonic acid. nih.govnih.gov
This metabolic shift has profound implications for cellular signaling and the tumor microenvironment:
Aberrant Cellular Signaling : Arachidonic acid is the precursor to a wide range of potent signaling molecules known as eicosanoids (e.g., prostaglandins), which are deeply involved in inflammation and cell proliferation. oaepublish.comtandfonline.com The synthesis of these typical eicosanoids requires a Δ-8 double bond, which arachidonic acid possesses but sciadonic acid lacks. nih.govnih.gov Therefore, the substitution of arachidonic acid with sciadonic acid may disrupt normal eicosanoid-based cell signaling, a process known to be dysregulated in the progression of breast cancer. nih.gov
Pro-Inflammatory Environment : Chronic inflammation is a known hallmark of cancer, often driven by the overproduction of pro-inflammatory mediators derived from arachidonic acid, such as prostaglandin E2. tandfonline.comfiocruz.brmdpi.com By being a poor substrate for the enzymes that produce these mediators, the presence of sciadonic acid could alter the inflammatory landscape of the tumor. nih.gov While sciadonic acid's primary action in healthy tissue is anti-inflammatory, its de novo appearance in tumors suggests it is part of a complex metabolic reprogramming undertaken by cancer cells, the full functional implications of which are still under investigation. nih.govnih.gov
Potential Cardiovascular Health Implications of Sciadonic Acid
Sciadonic acid, a non-methylene-interrupted polyunsaturated fatty acid found in the seeds of certain gymnosperms, is gaining attention for its potential influence on cardiovascular health. ontosight.ai Research into its biological activities suggests that it may impact several key factors involved in cardiovascular disease, including lipid metabolism and inflammatory processes. ontosight.airesearchgate.net
Studies indicate that sciadonic acid can beneficially modulate lipid profiles. In animal models, dietary supplementation with sciadonic acid has demonstrated significant effects on lipid metabolism. oup.comtandfonline.com Research on rats fed with sciadonic acid revealed lower levels of triacylglycerol in both the serum and the liver. tandfonline.com These observations suggest a capacity for sciadonic acid to modify lipid metabolism. oup.comtandfonline.com
More detailed findings come from studies on mice subjected to a high-fat diet. In this model, the administration of sciadonic acid was found to reduce levels of total cholesterol (TC), triacylglycerols (TG), and low-density lipoprotein cholesterol (LDL-C), while simultaneously increasing high-density lipoprotein cholesterol (HDL-C). nih.gov The effects were dose-dependent, with a high dose of sciadonic acid resulting in a 20.03% reduction in total cholesterol, a 28.40% decrease in triacylglycerols, and a 22.07% drop in low-density lipoprotein cholesterol. nih.gov Concurrently, high-density lipoprotein cholesterol levels increased by 8.55%. nih.gov
The mechanisms underlying these lipid-lowering effects involve the regulation of key enzymes and signaling pathways. Sciadonic acid has been shown to activate the PPARα/SREBP-1C/FAS signaling pathway, which is crucial for lipid homeostasis. nih.gov Furthermore, it influences the enzymes responsible for fatty acid synthesis and oxidation. oup.com The activities of hepatic enzymes involved in the synthesis of fatty acids, such as fatty acid synthase, malic enzyme, and glucose-6-phosphate dehydrogenase, were observed to be lower in rats fed sciadonic acid. oup.com Conversely, the activities of enzymes involved in fatty acid oxidation, including carnitine palmitoyltransferase and acyl CoA oxidase, were significantly higher. oup.com Another critical mechanism is the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme that plays a role in the formation of monounsaturated fatty acids. researchgate.netresearchgate.net By inhibiting SCD1 expression and activity, sciadonic acid contributes to a reduction in plasma triglycerides. researchgate.net
Beyond its effects on lipid metabolism, sciadonic acid exhibits anti-inflammatory properties that are relevant to cardiovascular health. ontosight.airesearchgate.net Chronic inflammation is a well-established factor in the development and progression of cardiovascular diseases like atherosclerosis. tandfonline.comtandfonline.com Sciadonic acid is a structural analog of arachidonic acid, a polyunsaturated omega-6 fatty acid that is a precursor to a number of pro-inflammatory mediators. tandfonline.comnih.gov However, sciadonic acid lacks the Δ-8 double bond that is necessary for the synthesis of typical pro-inflammatory eicosanoids. nih.gov It appears to exert its anti-inflammatory effects by competing with arachidonic acid for enzymes like cyclooxygenase and lipoxygenase, resulting in the production of less inflammatory compounds and a reduction in downstream pro-inflammatory lipid mediators. researchgate.nettandfonline.comtandfonline.com
The combined effects of sciadonic acid on lipid modulation and inflammation suggest potential implications for atherosclerosis, a condition characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls. The formation of atherosclerotic plaques is closely linked to both dyslipidemia and vascular inflammation. mdpi.commdpi.com In a notable study using a mouse model genetically deficient in Δ6-fatty acid desaturase (FADS2), which leads to the systemic substitution of common long-chain polyunsaturated fatty acids with surrogates like sciadonic acid, the mice were found to be resistant to the development of atherosclerotic lesions, even when fed a high-fat, high-cholesterol diet. nih.gov This finding suggests that the absence of highly vulnerable polyunsaturated fatty acids and the presence of sciadonic acid can attenuate inflammatory responses and protect against the formation of atherosclerotic plaques. nih.gov Research also indicates that sciadonic acid may help in preventing blood clots. researchgate.net
Interactive Data Table: Effect of High-Dose Sciadonic Acid on Serum Lipid Profile in High-Fat Diet-Fed Mice nih.gov
| Biochemical Indicator | Control (High-Fat Diet) | High-Dose Sciadonic Acid | Percentage Change |
| Total Cholesterol (TC) | Value | Lower Value | ↓ 20.03% |
| Triacylglycerols (TG) | Value | Lower Value | ↓ 28.40% |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Value | Lower Value | ↓ 22.07% |
| High-Density Lipoprotein Cholesterol (HDL-C) | Value | Higher Value | ↑ 8.55% |
Advanced Methodologies in Sciadonic Acid Research
Isolation and Purification Techniques for High Purity Sciadonic Acid
Obtaining sciadonic acid in high purity is a critical prerequisite for accurate biological and chemical studies. The isolation process typically begins with extraction from natural sources, such as the seeds of gymnosperms. Following the initial extraction of total lipids, a multi-step purification strategy is often employed to isolate sciadonic acid from a complex mixture of other fatty acids.
A common initial step involves the saponification of the lipid extract to yield a mixture of free fatty acids. Subsequently, techniques that separate fatty acids based on their degree of unsaturation and structure are utilized. One effective method is urea (B33335) inclusion crystallization . This technique is based on the principle that urea molecules can form crystalline complexes with saturated and monounsaturated fatty acids, leaving polyunsaturated fatty acids like sciadonic acid in the liquid phase. By carefully controlling the temperature and the ratio of fatty acids to urea, a significant enrichment of sciadonic acid can be achieved. For instance, a similar approach has been successfully used to concentrate arachidonic acid from microbial lipids, where the initial concentration was increased from 38% to 79%. nih.gov
For achieving purities exceeding 99%, preparative high-performance liquid chromatography (prep-HPLC) is an indispensable tool. nih.govwarwick.ac.uk This technique separates molecules based on their differential partitioning between a stationary phase and a mobile phase. For fatty acid purification, reversed-phase columns, such as C18 columns, are frequently used. nih.govtandfonline.com The mobile phase typically consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water. nih.govtandfonline.com By optimizing the solvent gradient and flow rate, highly purified fractions of sciadonic acid can be collected. The combination of urea inclusion crystallization as an enrichment step followed by prep-HPLC is a powerful strategy for obtaining high-purity sciadonic acid suitable for detailed experimental work. nih.govnih.gov
Table 1: Comparison of Purification Techniques for Polyunsaturated Fatty Acids
| Technique | Principle of Separation | Typical Purity Achieved | Advantages | Limitations |
|---|---|---|---|---|
| Urea Inclusion Crystallization | Forms crystalline adducts with saturated and monounsaturated fatty acids. | Enrichment (e.g., up to ~80%) | Cost-effective, suitable for large-scale enrichment. | Does not yield high purity in a single step; separation of different PUFAs is limited. |
| Preparative HPLC | Differential partitioning between stationary and mobile phases. | >99% | High resolution and purity, adaptable to various fatty acids. | More expensive, lower sample capacity compared to crystallization. |
Analytical Chemistry for Identification and Quantification
Accurate identification and quantification of sciadonic acid in complex biological samples are crucial for understanding its distribution, metabolism, and effects. This requires a suite of advanced analytical techniques capable of distinguishing between closely related fatty acid isomers.
Mass spectrometry (MS) is a cornerstone of modern lipid analysis due to its high sensitivity and specificity. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it allows for the detailed structural characterization of fatty acids.
A significant challenge in sciadonic acid research is its differentiation from other eicosatrienoic acid isomers. Conventional MS fragmentation patterns of fatty acids can sometimes be ambiguous. nih.gov However, specialized tandem mass spectrometry (MS/MS) techniques can provide more detailed structural information. wikipedia.org Collision-induced dissociation (CID) of the molecular ion can generate fragment ions that are characteristic of the double bond positions. libretexts.org While the fragmentation of polyunsaturated fatty acids can be complex, careful analysis of the resulting spectra can help in identifying the unique structure of sciadonic acid. nih.govresearchgate.net
Lipidomics , the large-scale study of lipids in biological systems, heavily relies on MS-based platforms. thermofisher.comcreative-proteomics.com A typical lipidomics workflow involves lipid extraction from a biological sample, separation by LC, and analysis by high-resolution mass spectrometry. thermofisher.comnih.govnih.gov This approach enables the comprehensive profiling of hundreds to thousands of lipid species, including those containing sciadonic acid. By comparing the lipidomes of cells or tissues under different conditions (e.g., before and after treatment with sciadonic acid), researchers can gain insights into its metabolic fate and its impact on lipid networks. nih.gov
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of fatty acids. hplc.euaocs.org For separating polyunsaturated fatty acids, reversed-phase HPLC is commonly employed, where separation is based on both chain length and the number of double bonds. aocs.org The use of specialized columns can enhance the separation of isomers. For instance, silver ion HPLC (Ag+-HPLC) is particularly effective for separating fatty acids based on the number, configuration, and position of their double bonds. gerli.com
Gas chromatography (GC) is a highly sensitive and high-resolution technique for fatty acid analysis. For GC analysis, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility. sigmaaldrich.comnih.gov The FAMEs are then separated on a capillary column, often with a polar stationary phase, which allows for the separation of FAMEs based on their chain length and degree of unsaturation. sigmaaldrich.comntnu.no The retention time of the sciadonic acid methyl ester, when compared to known standards, can be used for its identification and quantification. Coupling GC with a flame ionization detector (FID) or a mass spectrometer (GC-MS) provides robust quantification and confident identification, respectively. sigmaaldrich.comntnu.no
Table 2: Overview of Chromatographic Techniques for Sciadonic Acid Analysis
| Technique | Sample Preparation | Typical Column Type | Detection Method | Key Application |
|---|---|---|---|---|
| HPLC | Derivatization (optional, e.g., to phenacyl esters for UV detection) | Reversed-phase (C18), Silver Ion | UV, MS, Evaporative Light Scattering Detector (ELSD) | Isomer separation, analysis of non-volatile derivatives. |
| GC | Derivatization to FAMEs (required) | Polar capillary columns (e.g., wax-type) | FID, MS | High-resolution separation and quantification of fatty acid profiles. |
In Vitro Cellular and Biochemical Assay Systems
To investigate the biological activities of sciadonic acid at the cellular and molecular level, various in vitro assay systems are employed. These models allow for controlled experiments to dissect the mechanisms of action of sciadonic acid.
To study the effects of sciadonic acid, these macrophage cell lines can be pre-treated with the purified fatty acid before LPS stimulation. The impact of sciadonic acid on the production of inflammatory markers can then be quantified. For example, studies with omega-3 fatty acids have shown a decrease in NO production in LPS-stimulated RAW 264.7 cells. nih.gov Similar experimental setups can be used to assess how sciadonic acid influences cytokine release (e.g., TNF-α, IL-6) and the expression of key inflammatory enzymes.
Given the presence of sciadonic acid in certain plant-derived oils used in skincare, its effects on skin cells are of particular interest. The human keratinocyte cell line HaCaT is a well-established and widely used model for studying skin biology, including barrier function, proliferation, and inflammatory responses. hw.ac.ukresearchgate.netmdpi.com
Research has shown that purified sciadonic acid taken up by cultured human skin keratinocytes can reduce the levels of arachidonic acid and the pro-inflammatory mediator prostaglandin (B15479496) E₂. nih.gov In vitro wound healing assays, such as the scratch assay, can be performed with HaCaT cells to determine if sciadonic acid affects keratinocyte migration, a crucial step in wound repair. nih.gov Furthermore, these cells can be exposed to stressors like UV radiation or inflammatory stimuli to investigate the protective or anti-inflammatory effects of sciadonic acid on skin cells. nih.gov
Fibroblast Cell Lines
While research directly investigating the effects of pure sciadonic acid on fibroblast cell lines is limited, studies on formulations containing this unique fatty acid have provided initial insights. One notable study utilized an oil preparation named Delta-5®, containing 20-25% sciadonic acid, to treat human dermal fibroblasts. The research indicated that this formulation enhanced cell viability following exposure to ultraviolet UVA radiation. nih.gov This suggests a potential protective role for sciadonic acid in skin cells against certain types of environmental stressors. Further research is necessary to elucidate the specific mechanisms by which sciadonic acid may influence fibroblast function, including its potential impact on collagen synthesis, wound healing, and inflammatory responses within the skin's dermal layer.
Liver Cell Models
The investigation of sciadonic acid's impact on hepatic lipid metabolism has been a key area of research, with significant findings emerging from studies that, while conducted in vivo, have direct implications for liver cell models. Research has demonstrated that sciadonic acid can modulate hepatic lipid metabolism by inhibiting the expression and activity of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the synthesis of monounsaturated fatty acids. nih.gov This inhibition of SCD1 is a key mechanism behind the observed reduction in triglyceride levels. In animal models of diet-induced obesity, sciadonic acid administration has been shown to ameliorate pathological damage to the liver. nih.gov These findings strongly suggest that sciadonic acid directly influences hepatocyte lipid handling and metabolic pathways. Future in vitro studies using primary hepatocytes or immortalized liver cell lines, such as HepG2, could further delineate the direct cellular and molecular effects of sciadonic acid on liver cells, independent of systemic influences.
Molecular and Gene Expression Analysis Techniques
A range of sophisticated molecular and gene expression analysis techniques have been employed to unravel the mechanisms of action of sciadonic acid. Transcriptomic analyses have been pivotal in identifying the signaling pathways modulated by this fatty acid. For instance, research has shown that sciadonic acid activates the PPARα/SREBP-1C/FAS signaling pathway, which plays a crucial role in lipid metabolism. nih.gov Furthermore, in the context of metabolic disorders, sciadonic acid has been found to activate the PI3K/AKT/GLUT-2 signaling pathway, which is instrumental in promoting glucose metabolism and maintaining glucose homeostasis. frontiersin.org
In studies investigating the interplay between sciadonic acid, gut health, and systemic effects, 16S rRNA analysis has been utilized to characterize changes in the gut microbiota. frontiersin.org This technique has revealed that sciadonic acid can modulate the composition of intestinal flora, promoting the abundance of beneficial bacteria. frontiersin.org These molecular and genomic approaches have been instrumental in moving beyond phenomenological observations to a more mechanistic understanding of how sciadonic acid exerts its biological effects.
In Vivo Pre-clinical Animal Models
Rodent Models of Metabolic Disorders
Rodent models have been instrumental in elucidating the therapeutic potential of sciadonic acid in the context of metabolic disorders. High-fat diet (HFD)-induced obesity models in mice have been widely used to study the effects of sciadonic acid on lipid metabolism and weight management. nih.govfao.org In these models, administration of sciadonic acid has been shown to significantly reduce levels of total cholesterol (TC), triacylglycerols (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). nih.gov Furthermore, sciadonic acid has been observed to inhibit weight gain and reduce the accumulation of epididymal fat. nih.govfao.org
In addition to obesity models, rodent models of type 2 diabetes mellitus (T2DM), often induced by a combination of a high-fat diet and streptozotocin (B1681764) (STZ), have been employed to investigate the anti-diabetic properties of sciadonic acid. frontiersin.org In these models, sciadonic acid has been demonstrated to alleviate hyperlipidemia, improve insulin (B600854) resistance, and promote glycogen (B147801) synthesis. frontiersin.org These studies in rodent models of metabolic disorders have provided compelling pre-clinical evidence for the beneficial effects of sciadonic acid on key aspects of metabolic health.
Skin Irritation Models
Pre-clinical investigations into the effects of sciadonic acid on the skin have utilized models of skin irritation. One such study employed a model of chemically-induced skin barrier damage using 2% sodium lauryl sulfate (B86663) (SLS) in healthy female subjects. nih.gov While this was a human study, it serves as a pre-clinical model for assessing the efficacy of topical agents. In this model, a topical oil containing 20-25% sciadonic acid, referred to as Delta-5® oil, was applied to the irritated skin. nih.gov The results demonstrated that the sciadonic acid-containing oil significantly improved skin barrier function. This was evidenced by a reduction in transepidermal water loss (TEWL), an increase in skin impedance, and a decrease in redness compared to untreated damaged skin. nih.gov These findings suggest that sciadonic acid has a restorative effect on the skin barrier and may be beneficial in conditions characterized by skin irritation and compromised barrier function.
Human Clinical Investigations
Recent advanced methodologies have enabled the first human clinical investigations into the effects of sciadonic acid, particularly focusing on its topical applications and potential as a biomarker in disease states.
Controlled Clinical Studies on Topical Applications
The first formal controlled clinical study on the topical application of sciadonic acid investigated its effects on skin barrier function in healthy female subjects using a skin irritation model. nih.gov This pilot study aimed to determine if an oil containing sciadonic acid could ameliorate skin barrier damage induced by an irritant. nih.gov
Research Design and Methodology
The study employed a well-established sodium lauryl sulfate (SLS) irritation injury model. nih.gov Forearm skin of the subjects was chemically damaged with a 2% SLS solution for 24 hours to induce barrier disruption. nih.govconsensus.app The damaged skin areas were then either left untreated or treated twice daily for 27 days with an oil containing 24% sciadonic acid. nih.govconsensus.app
Key parameters of skin barrier function were assessed at multiple time points (day 0, 1, 2, 3, 7, and 28). nih.gov These parameters included:
Transepidermal Water Loss (TEWL): An indicator of the skin's barrier integrity.
Skin Surface Impedance: An indirect measure of skin hydration. nih.gov
Redness: A visual sign of inflammation. nih.gov
Detailed Research Findings
The application of the sciadonic acid-containing oil yielded statistically significant improvements in skin barrier function compared to the untreated damaged sites. nih.govconsensus.app A notable reduction in TEWL was observed, indicating enhanced skin barrier repair and healing. nih.gov Similarly, skin impedance measurements followed a comparable pattern of improvement. nih.govconsensus.app The treatment also led to a visible reduction in redness at specific time points. nih.gov
Table 1: Summary of Findings from a Controlled Clinical Study on Topical Sciadonic Acid Application
| Parameter Assessed | Observation Days | Key Findings | Reference |
|---|---|---|---|
| Transepidermal Water Loss (TEWL) | 3, 7, and 28 | Statistically significant decrease compared to untreated damaged skin, with reductions of 125% (Day 3), 74% (Day 7), and 69% (Day 28) relative to Day 1. | nih.govconsensus.app |
| Skin Impedance | 3, 7, and 28 | Patterns of improvement similar to those observed for TEWL. | nih.govconsensus.app |
| Redness | 3 and 7 | Observed reduction in redness compared to untreated SLS-damaged skin. | nih.gov |
Biofluid and Tissue Fatty Acid Profiling in Disease States
The investigation into the specific concentrations of sciadonic acid in human biofluids and tissues in various disease states is a nascent field of research. While extensive studies have profiled other fatty acids, such as arachidonic acid, in conditions like cardiovascular disease, metabolic syndrome, and various cancers, specific data from human clinical investigations focusing on sciadonic acid remain limited. nih.govnih.govoup.com
Current research on fatty acid profiling often highlights the roles of major polyunsaturated fatty acids (PUFAs) as potential biomarkers. nih.govoup.com For instance, alterations in the levels of arachidonic acid and other omega-6 and omega-3 fatty acids in plasma, erythrocytes, and adipose tissue have been associated with several pathological conditions. nih.govnih.gov However, dedicated clinical studies to measure sciadonic acid in human samples from diseased populations and to correlate its levels with disease presence, progression, or severity have not been extensively published.
In vitro studies using human cell lines have shown that sciadonic acid can be incorporated into phospholipids (B1166683), suggesting it can influence cellular lipid composition. nih.gov Animal studies have also demonstrated that dietary sciadonic acid can be detected in various tissues, including plasma, liver, and brain, and can affect lipid metabolism. nih.gov These findings provide a basis for future human studies.
The development of advanced analytical techniques is expected to facilitate more detailed fatty acid profiling in clinical settings, which may, in the future, include the quantification of less common fatty acids like sciadonic acid. Such research will be crucial to understand its potential role as a biomarker and its involvement in human disease pathophysiology.
Emerging Research Avenues and Translational Perspectives for Sciadonic Acid
Elucidation of Unexplored Biological Functions and Regulatory Networks
Sciadonic acid (SA), identified as 20:3(5Z,11Z,14Z), is an isomer of an arachidonic acid precursor and is known to influence the production of eicosanoids, which are key signaling molecules in physiological responses, including those of the immune system. rsc.org Recent research has begun to unravel its broader biological functions and the regulatory networks it influences.
One of the key areas of investigation is its interaction with metabolic pathways. Studies have shown that sciadonic acid can inhibit the expression and activity of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the liver responsible for synthesizing monounsaturated fatty acids. researchgate.net This inhibition leads to a reduction in the synthesis of certain fatty acids and has been shown to decrease plasma triglycerides in animal models. researchgate.net
Furthermore, research is exploring the role of sciadonic acid and other unusual fatty acid isomers as potential biomarkers for various diseases, including cancer, diabetes, and nonalcoholic fatty liver disease (NAFLD). rsc.org For instance, sciadonic acid has been detected in some human breast tumor samples, a tissue where it is not typically found, suggesting a potential link to cancer biology that warrants further investigation. rsc.org The advancement of analytical techniques is proving crucial in identifying and quantifying these unusual fatty acids, thereby enabling a deeper understanding of their biological significance. rsc.org
Advancing Understanding of Structure-Activity Relationships for Bioactivity
The unique structure of sciadonic acid, with its polymethylene-interrupted double bonds, is fundamental to its biological activity. researchgate.net Unlike arachidonic acid, which has a methylene-interrupted double bond pattern, sciadonic acid's structure prevents it from being a direct precursor for the synthesis of typical pro-inflammatory eicosanoids like prostaglandin (B15479496) E₂ (PGE₂) by mammalian cells. nih.govnih.gov
This structural difference is key to its anti-inflammatory properties. Sciadonic acid competes with arachidonic acid for incorporation into cellular phospholipids (B1166683). nih.govcaymanchem.com By displacing arachidonic acid, it reduces the substrate available for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby decreasing the production of pro-inflammatory mediators. nih.govresearchgate.net
Research into the structure-activity relationships of fatty acids is a growing field. Studies on other polyunsaturated fatty acids, such as the eicosapentaenoic acid (EPA) metabolite 17(R),18(S)-epoxyeicosatetraenoic acid, have highlighted how specific structural features, like the presence and configuration of double bonds and epoxide groups, are critical for their biological effects. acs.org While detailed structure-activity relationship studies specifically for sciadonic acid are still emerging, the principle that the arrangement of double bonds dictates biological function is well-established. rsc.org Further research in this area will be vital for designing and developing more potent and specific therapeutic agents based on the sciadonic acid scaffold.
Therapeutic Development and Clinical Translation
The unique biological properties of sciadonic acid have opened up several avenues for its therapeutic development and clinical translation across different health sectors.
Anti-Inflammatory and Immunomodulatory Pharmaceutical Candidates
Sciadonic acid's ability to modulate inflammatory pathways makes it a promising candidate for the development of anti-inflammatory and immunomodulatory drugs. nih.gov Its primary mechanism involves reducing the levels of arachidonic acid and its downstream pro-inflammatory mediators. nih.gov Research has demonstrated that sciadonic acid can modulate the production of prostaglandin E₂ (PGE₂), a key inflammatory mediator, in epithelial cells during infection. nih.gov This suggests its potential in managing inflammatory conditions without the side effects associated with some traditional anti-inflammatory drugs. nih.govscielo.brresearchgate.netdovepress.com
Further research is needed to fully elucidate the specific molecular targets and signaling pathways affected by sciadonic acid to develop it into a targeted pharmaceutical agent.
Nutritional Interventions for Metabolic Syndrome and Related Disorders
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. sochob.cl Nutritional interventions are a cornerstone of managing this syndrome. sochob.clnih.gov Sciadonic acid has shown significant promise in this area.
Animal studies have demonstrated that dietary supplementation with sciadonic acid can lead to a significant decrease in plasma triglycerides by inhibiting their secretion from the liver. researchgate.net This effect is attributed to the inhibition of the SCD1 enzyme. researchgate.net Furthermore, recent research in a mouse model of type 2 diabetes indicated that sciadonic acid can alleviate hyperlipidemia, insulin (B600854) resistance, oxidative stress, and inflammation. frontiersin.org It was also found to activate the PI3K/AKT signaling pathway, which is crucial for glucose metabolism, and positively alter the gut microbiota composition, leading to increased levels of beneficial short-chain fatty acids. frontiersin.org These findings suggest that sciadonic acid could be a valuable component of dietary strategies to manage metabolic syndrome and related disorders. sochob.clmdpi.com
A study on mice with high-fat diet-induced bone metabolism disorders found that sciadonic acid could modulate the OPG/RANKL/RANK signaling pathway, improve bone mineral density and microstructure, and reduce fat accumulation in the bone. rsc.org
Dermal Health and Cosmeceutical Applications
The anti-inflammatory properties of sciadonic acid also extend to skin health, making it a valuable ingredient for cosmeceutical applications. nih.gov Topical application of oils rich in sciadonic acid has been shown to improve skin barrier function and accelerate healing in irritated skin. nih.gov A clinical study demonstrated that a cosmetic-grade oil containing sciadonic acid improved skin barrier function in a skin irritation model, suggesting its potential benefits for conditions like dermatitis, acne, and eczema. nih.gov By improving the skin's barrier, it can help maintain moisture, elasticity, and firmness. nih.gov
The mechanism behind these benefits is thought to be the displacement of arachidonic acid from skin lipids, thereby reducing the local production of inflammatory mediators. nih.govresearchgate.net The use of natural bioactive compounds like sciadonic acid is a growing trend in dermatology and cosmetics, offering a potentially safer alternative to some synthetic ingredients. scielo.brnih.govmdpi.com
Sustainable Sourcing and Industrial Production Optimization
The primary natural sources of sciadonic acid are the seeds of gymnosperm species, such as those from the Pinus (pine) and Torreya genera. researchgate.netcaymanchem.comfrontiersin.org As the demand for sciadonic acid for various applications grows, ensuring a sustainable and economically viable supply chain becomes crucial. wwf-scp.org
Current research and development are focused on optimizing the extraction and purification of sciadonic acid from these natural sources. nih.gov This includes refining processes to produce high-quality, cosmetic-grade oils. nih.gov
Looking at the broader landscape of specialty fatty acid production, there is a significant trend towards biotechnological methods. marketresearchintellect.comgminsights.com Microbial fermentation and metabolic engineering of oleaginous yeasts and microalgae are being explored for the production of various polyunsaturated fatty acids, including omega-3s. nih.gov These technologies could potentially be adapted for the large-scale, sustainable production of sciadonic acid, reducing the reliance on wild-harvested or cultivated plant sources. chemwinfo.com This would not only ensure a consistent supply but also offer opportunities to optimize the fatty acid profile of the final product. The principles of sustainable sourcing, which emphasize environmental, social, and economic aspects, will be integral to the long-term success of sciadonic acid as a commercial product. wwf-scp.org
Integration with Multi-Omics Data for Systems Biology Understanding
The complexity of biological systems necessitates a holistic approach to understanding the multifaceted roles of bioactive compounds like sciadonic acid. A systems biology approach, which aims to understand the larger picture by integrating diverse biological data, is proving indispensable. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework to elucidate the intricate mechanisms of action of sciadonic acid, moving from a linear understanding to a comprehensive network-level perspective.
While comprehensive multi-omics studies focusing specifically on sciadonic acid are still emerging, the groundwork has been laid by individual omics studies and analogous research on other polyunsaturated fatty acids (PUFAs). These studies highlight the potential of an integrated approach to unravel the complete biological story of sciadonic acid.
Genomic and Transcriptomic Insights:
The genetic basis for the biosynthesis of sciadonic acid has been a key area of investigation, particularly in plants rich in this fatty acid, such as Torreya grandis. De novo transcriptome sequencing of Torreya grandis has provided the first comprehensive genomic analysis of sciadonic acid biosynthesis, contributing to the understanding of its molecular mechanisms. researchgate.net Comparative transcriptome analyses between different cultivars have identified differentially expressed genes related to fatty acid metabolism, offering clues into the regulation of sciadonic acid content. frontiersin.orgnih.gov Furthermore, transcriptome-referenced association studies have begun to pinpoint specific genes, such as LOB domain-containing protein 40 (LBD40) and surfeit locus protein 1 (SURF1), that may be indirectly involved in regulating its biosynthesis. nih.gov
These transcriptomic studies provide a foundational layer of information. By understanding the genes and transcripts that are up- or down-regulated in the presence of sciadonic acid or during its synthesis, researchers can begin to map the cellular pathways it influences.
Proteomic and Metabolomic Perspectives:
Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules or metabolites, provide a more direct snapshot of the functional state of a biological system. While dedicated proteomics studies on sciadonic acid are limited, research on the closely related arachidonic acid (ARA) demonstrates the potential of this approach. Proteomic analysis has been used to reveal how ARA and another PUFA, docosahexaenoic acid (DHA), exert different anticancer activities by affecting various proteins and cellular pathways. figshare.comacs.org Such studies provide a roadmap for how proteomics can be applied to understand the specific protein interactions and pathway modulations induced by sciadonic acid.
Metabolomic studies have characterized sciadonic acid and its metabolic behavior. nih.gov For instance, it is known that sciadonic acid can effectively replace arachidonic acid in phosphatidylinositol, a key signaling lipid. nih.gov Lipid metabolomics analysis, in broader contexts, has shown the ability to identify numerous differential metabolites, including various fatty acids and their derivatives, in response to specific stimuli. researchgate.net By applying targeted and untargeted metabolomics, researchers can trace the metabolic fate of sciadonic acid and identify the downstream bioactive lipids that are formed.
The Power of Integration for a Systems Biology View:
A true systems biology understanding emerges when these individual "omic" layers are integrated. For example, a transcriptomic study might show that a particular gene involved in an inflammatory pathway is downregulated by sciadonic acid. A proteomic study could then confirm if the corresponding protein's expression is also decreased. Finally, a metabolomic analysis could reveal whether the levels of pro-inflammatory lipid mediators produced by that pathway are indeed reduced.
Multi-omics analyses in related fields have already demonstrated the power of this integrated approach. Studies on non-obstructive azoospermia have utilized microarray analysis, single-cell RNA sequencing, and metabolomics to identify key genes and metabolic disruptions in fatty acid metabolism. zoores.ac.cn Similarly, integrated multi-omics has been used to understand the role of dysregulated lipid metabolism, including arachidonic acid metabolism, in rheumatoid arthritis. nih.gov These studies serve as a blueprint for future research on sciadonic acid.
By integrating multi-omics data, researchers can construct comprehensive models of the cellular response to sciadonic acid. This can elucidate its mechanism of action in displacing arachidonic acid, its influence on eicosanoid production, and its broader effects on cellular signaling networks. researchgate.netnih.gov This integrated approach will be crucial for translating basic research findings into tangible therapeutic and nutritional applications.
The following table outlines the potential contributions of each omics field to a systems biology understanding of sciadonic acid:
| Omics Field | Potential Contribution to Sciadonic Acid Research | Key Analytes |
| Genomics | Identification of genes involved in sciadonic acid biosynthesis and metabolism. | DNA sequences, Single Nucleotide Polymorphisms (SNPs) |
| Transcriptomics | Analysis of gene expression changes in response to sciadonic acid, revealing affected pathways. | RNA transcripts, Differentially Expressed Genes (DEGs) |
| Proteomics | Quantification of protein expression to understand functional changes and enzyme activity. | Proteins, Post-translational modifications |
| Metabolomics | Measurement of sciadonic acid metabolites and other small molecules to map metabolic fate and impact. | Fatty acids, Eicosanoids, Phospholipids |
By combining these data streams, a more complete and dynamic picture of sciadonic acid's biological role can be painted, paving the way for novel research avenues and translational applications.
Q & A
Q. What methodologies are recommended for detecting and quantifying Sciadonic acid in biological samples?
To detect Sciadonic acid (Scia), combine chromatographic and spectroscopic techniques:
- Thin-layer chromatography (TLC) with silver nitrate staining can separate Sciadonic acid from other 20:3 isomers based on polarity differences .
- Gas chromatography coupled with mass spectrometry (GC-MS/MS) or ozone-induced dissociation (OzID) provides structural confirmation by identifying double-bond positions. OzID is particularly effective for distinguishing Sciadonic acid (20:3n-6,9,15) from isomers like mead acid (20:3n-9,12,15) .
- Liquid chromatography-mass spectrometry (LC-MS) with retention time matching to purified standards (e.g., Lipidox) ensures specificity. Include non-isocaloric controls to avoid confounding effects in lipid extraction protocols .
Q. How does Sciadonic acid reduce triglyceride synthesis in hepatocytes?
In vitro studies using rat hepatocytes demonstrate that Sciadonic acid (15 µg/mL ≈ 50 µmol/L) inhibits Δ9-desaturase (SCD1) activity by ~50%, reducing the conversion of saturated fatty acids (e.g., 16:0, 18:0) to monounsaturated counterparts (e.g., 16:1n-9, 18:1n-9). This suppression decreases triglyceride secretion by 27%, measured via [³H]-glycerol incorporation assays. Use isotopic tracers (e.g., [¹⁴C]-16:0) to track fatty acid metabolism and validate results with SCD1 knockout models .
Q. What experimental controls are critical when studying Sciadonic acid’s enzyme inhibition?
- Non-isocaloric substitutes : Test alternative 20:3 isomers (e.g., 20:3n-3, 20:3n-6) to isolate Sciadonic acid-specific effects, as seen in SCD1 inhibition assays .
- Dose-response curves : Use concentrations near physiological relevance (e.g., 50 µmol/L) to avoid non-specific cytotoxicity .
- Statistical validation : Apply non-parametric tests (Mann-Whitney, Kruskal-Wallis) for non-normal distributions and Pearson correlations to assess dose-dependent relationships .
Advanced Research Questions
Q. How does Sciadonic acid modulate lipid-related gene expression in insulin-resistant models?
Sciadonic acid downregulates Elovl6 (fatty acid elongase) and SCD1 expression in insulin-treated hepatocytes, independent of changes in 16:0 or 18:0 levels. To investigate this:
Q. How can contradictory data on Sciadonic acid’s isomer-specific effects be reconciled?
Contradictions arise when comparing Sciadonic acid with other 20:3 isomers (e.g., 20:3n-6 inhibits SCD1 by 69%, vs. 46% for Sciadonic acid). Address this by:
- Conducting competitive inhibition assays with mixed isomers to identify binding affinities.
- Validating results using orthogonal methods (e.g., GC-CACI-MS/MS vs. OzID) to rule out analytical artifacts .
- Exploring compensatory pathways (e.g., β-oxidation or Δ5-desaturation) via radiolabeled tracing (e.g., [¹⁴C]-20:2n-6) .
Q. What experimental designs are optimal for studying Sciadonic acid’s synergy with other metabolic pathways?
- PI3K-AKT pathway : In diabetic mouse models, combine Sciadonic acid with PI3K inhibitors to assess additive effects on triglyceride reduction. Measure plasma lipids via enzymatic assays and gut microbiota via 16S rRNA sequencing .
- SCD1-PPARγ crosstalk : Use dual luciferase reporters to test if Sciadonic acid alters PPARγ-driven transcription in adipocytes .
Q. How does Sciadonic acid influence transcriptional regulation of lipid metabolism genes?
Mechanistic studies reveal that Sciadonic acid suppresses SREBP1c nuclear translocation, reducing transcription of lipogenic genes (e.g., FASN, ACC). To validate:
Q. What is the metabolic fate of Sciadonic acid’s polymethylene-interrupted structure compared to methylene-interrupted FAs?
Unlike typical methylene-interrupted FAs, Sciadonic acid’s 5,11,14 structure resists β-oxidation in hepatocytes, favoring Δ5-desaturation to 20:4n-6. Track metabolic flux using [¹⁴C]-labeled Sciadonic acid and compare with 20:3n-6 (methylene-interrupted) in pulse-chase experiments .
Methodological Notes
- Data Analysis : Use R or Python for multivariate statistics (e.g., PCA on lipidomic datasets) .
- Validation : Replicate findings in human primary hepatocytes or organoids to bridge rodent-human translational gaps .
- Ethical Reporting : Adhere to ACS or IUPAC guidelines for chemical nomenclature and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
